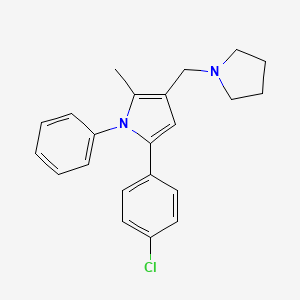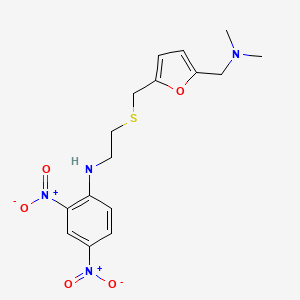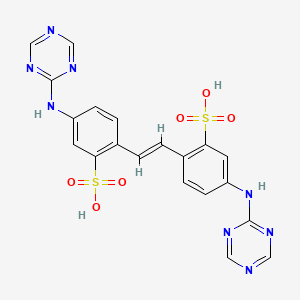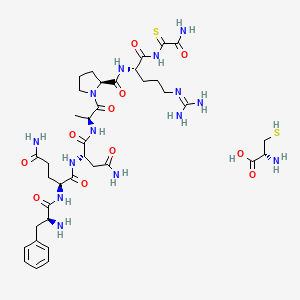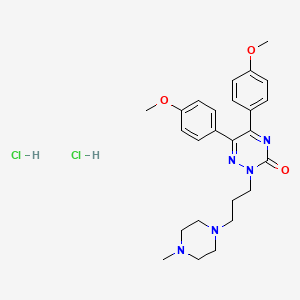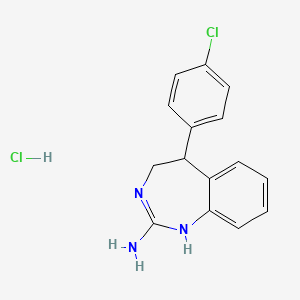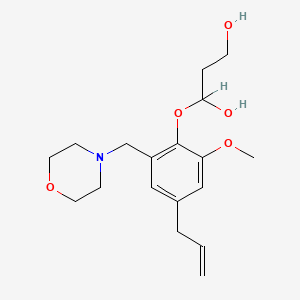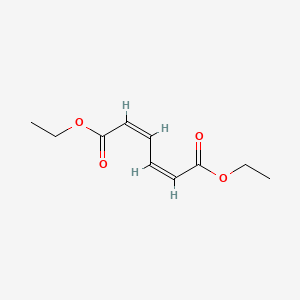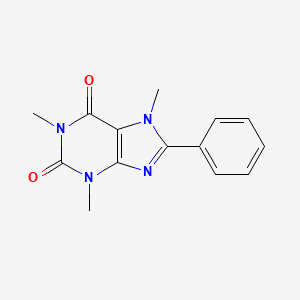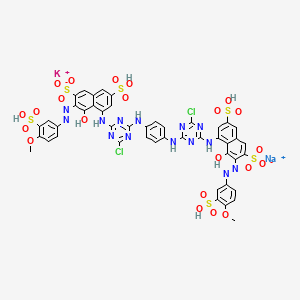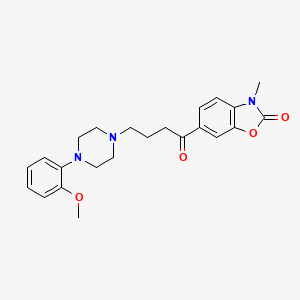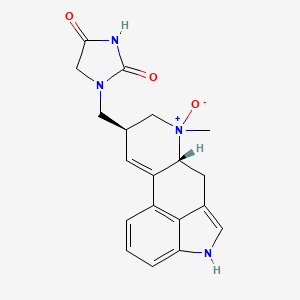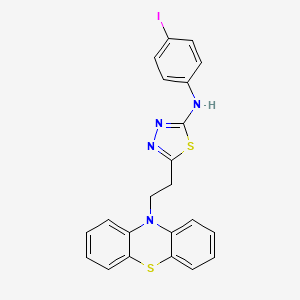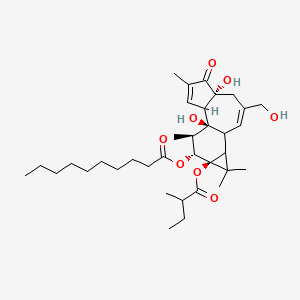
12-O-Decanoylphorbol-13-(2-methylbutyrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-O-Decanoylphorbol-13-(2-methylbutyrate) is a complex organic compound belonging to the class of tigliane diterpenoids. It is known for its significant biological activities and is often studied for its potential therapeutic applications. The compound has a molecular formula of C₃₅H₅₄O₈ and a molecular weight of 602.79845 .
Méthodes De Préparation
The synthesis of 12-O-Decanoylphorbol-13-(2-methylbutyrate) involves multiple steps, typically starting from phorbol, a naturally occurring diterpene. The synthetic route includes esterification reactions where decanoic acid and 2-methylbutyric acid are introduced to the phorbol backbone. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
12-O-Decanoylphorbol-13-(2-methylbutyrate) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions vary depending on the reagents and conditions used but generally include modified phorbol esters with altered biological activities .
Applications De Recherche Scientifique
12-O-Decanoylphorbol-13-(2-methylbutyrate) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: The compound is studied for its effects on cellular processes, including cell proliferation and differentiation.
Medicine: Research has shown potential therapeutic applications in treating diseases such as cancer, HIV, and inflammatory conditions.
Mécanisme D'action
The mechanism of action of 12-O-Decanoylphorbol-13-(2-methylbutyrate) involves its interaction with protein kinase C (PKC), a family of enzymes that play a crucial role in regulating various cellular functions. By binding to PKC, the compound activates the enzyme, leading to the modulation of downstream signaling pathways involved in cell growth, differentiation, and apoptosis . This interaction with PKC is a key factor in its biological activities and potential therapeutic effects.
Comparaison Avec Des Composés Similaires
12-O-Decanoylphorbol-13-(2-methylbutyrate) is unique among phorbol esters due to its specific ester groups, which confer distinct biological activities. Similar compounds include:
12-O-Tigloylphorbol-13-(2-methylbutyrate): Similar in structure but with a tigloyl group instead of a decanoyl group.
12-O-(2-Methylbutyroyl)phorbol-13-dodecanoate: Contains a dodecanoate ester group.
12-O-(2-Methyl)butyrylphorbol-13-octanoate: Features an octanoate ester group.
Propriétés
Numéro CAS |
250268-56-5 |
|---|---|
Formule moléculaire |
C35H54O8 |
Poids moléculaire |
602.8 g/mol |
Nom IUPAC |
[(1S,6R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylbutanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate |
InChI |
InChI=1S/C35H54O8/c1-8-10-11-12-13-14-15-16-27(37)42-30-23(5)34(41)25(28-32(6,7)35(28,30)43-31(39)21(3)9-2)18-24(20-36)19-33(40)26(34)17-22(4)29(33)38/h17-18,21,23,25-26,28,30,36,40-41H,8-16,19-20H2,1-7H3/t21?,23-,25?,26?,28?,30-,33-,34-,35-/m1/s1 |
Clé InChI |
MJYTZOPOHSKFOT-ZAJMFEHASA-N |
SMILES isomérique |
CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2(C(C=C(C[C@]3(C2C=C(C3=O)C)O)CO)C4[C@@]1(C4(C)C)OC(=O)C(C)CC)O)C |
SMILES canonique |
CCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C(C)CC)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


